Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate
Description
Introduction to Methyl 6-Chloro-1H-Pyrrolo[3,2-B]Pyridine-5-Carboxylate
Systematic Nomenclature and Structural Identification
This compound is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as this compound. Its molecular formula, $$ \text{C}9\text{H}7\text{ClN}2\text{O}2 $$, corresponds to a molecular weight of 210.62 g/mol. The compound’s structure features a fused bicyclic system comprising a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, aromatic with one nitrogen atom).
Structural Features:
- Positional Isomerism : The numbering of the fused rings begins at the pyridine nitrogen (position 1), with the pyrrole nitrogen occupying position 4. The chlorine substituent resides at position 6, while the methyl ester group is located at position 5.
- Tautomerism : The 1H-pyrrolo[3,2-b]pyridine system exhibits tautomerism, where the hydrogen atom on the pyrrole nitrogen (position 1) can shift to adjacent positions, influencing electronic properties.
Table 1: Molecular Properties of this compound
The compound’s planar aromatic system and electron-withdrawing groups (chlorine, ester) create a polarized structure conducive to π-π stacking and hydrogen bonding, critical for interactions with biological targets.
Historical Context of Pyrrolopyridine Derivatives in Heterocyclic Chemistry
Pyrrolopyridines, first synthesized in the mid-20th century, emerged as analogs of indole and purine systems. Their development paralleled advancements in heterocyclic chemistry aimed at optimizing bioisosteric replacements for nucleic acid components. Early work by Albert et al. (1956) demonstrated the antimicrobial potential of pyrrolopyridine derivatives, spurring interest in their synthetic accessibility.
The 1980s marked a turning point with the discovery of pyrrolopyridine-based kinase inhibitors, notably by pharmaceutical researchers exploring ATP-binding site modulators. These efforts revealed that substituent positioning (e.g., chloro, carboxylate) profoundly affected target selectivity. For instance, the introduction of electron-withdrawing groups at position 6 enhanced binding affinity for tyrosine kinases, a finding later applied to this compound.
Significance in Contemporary Medicinal Chemistry Research
In modern drug discovery, this compound serves as a versatile scaffold due to its dual hydrogen-bond acceptor sites (ester carbonyl, pyridine nitrogen) and hydrophobic chloro substituent. Key applications include:
Kinase Inhibition:
The compound’s planar structure mimics adenine, enabling competitive inhibition of ATP-binding pockets in kinases. For example, derivatives have shown nanomolar activity against fibroblast growth factor receptors (FGFRs), implicated in oncology.
Antiviral Agents:
Structural modifications at position 5 (ester hydrolysis to carboxylic acid) yield analogs active against RNA viruses. These derivatives interfere with viral polymerase activity by mimicking nucleoside triphosphates.
Table 2: Therapeutic Applications of Pyrrolopyridine Derivatives
Ongoing research explores the compound’s utility in covalent inhibitor design, leveraging its chloro group for targeted electrophilic modifications. Such strategies aim to improve drug residence times and reduce off-target effects.
Properties
Molecular Formula |
C9H7ClN2O2 |
|---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-14-9(13)8-5(10)4-7-6(12-8)2-3-11-7/h2-4,11H,1H3 |
InChI Key |
XHUUUJGZKHXSQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=N1)C=CN2)Cl |
Origin of Product |
United States |
Preparation Methods
Suzuki Coupling for Core Formation
A representative synthesis begins with 3-bromo-5-chloropyridine-2-carboxylic acid, which undergoes coupling with a boronic ester under Pd(PPh3)4 catalysis to yield the bicyclic intermediate. Subsequent methylation with methyl iodide in the presence of potassium carbonate affords the ester. This method achieves moderate yields (45–60%) but requires careful control of reaction stoichiometry to avoid over-chlorination.
Direct Esterification of Carboxylic Acid Precursors
Esterification of 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylic acid is a straightforward route. Ambeed’s data for analogous compounds (e.g., ethyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate) suggests that acid-catalyzed esterification with methanol can be employed.
Acid-Catalyzed Esterification
In a typical procedure, the carboxylic acid (1 equiv) is refluxed with excess methanol and concentrated sulfuric acid (0.1 equiv) for 6–8 hours. The product is isolated via vacuum distillation, yielding the methyl ester in 70–85% purity. Notably, prolonged reaction times lead to decomposition, necessitating precise temperature control.
Chlorination of Methyl Pyrrolopyridinecarboxylate
Post-functionalization of the pyrrolopyridine ring is another viable strategy. GlpBio’s protocol for ethyl 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxylate illustrates the use of N-chlorosuccinimide (NCS) in dimethylformamide (DMF) to introduce the chloro group at position 6.
NCS-Mediated Chlorination
A solution of methyl 1H-pyrrolo[3,2-B]pyridine-5-carboxylate (1 equiv) and NCS (1.2 equiv) in DMF is stirred at 20°C for 18 hours. Quenching with water and extraction with ethyl acetate yields the chlorinated product with 65–75% efficiency. Regioselectivity is ensured by the electron-rich C6 position, which is more reactive toward electrophilic substitution.
Microwave-Assisted Synthesis
Recent advances in microwave chemistry have enabled rapid synthesis of pyrrolopyridine derivatives. A method adapted from Chemsrc involves microwave irradiation of methyl 3-chloro-1H-pyrrole-2-carboxylate with 2-aminopyridine in acetonitrile at 150°C for 20 minutes. This one-pot approach achieves 80% yield, significantly reducing reaction time compared to conventional heating.
Comparative Analysis of Methods
Optimization Strategies
Solvent Selection
Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates in chlorination and coupling steps but complicate purification. Switching to toluene or dichloromethane improves phase separation but may reduce yields by 10–15%.
Catalytic Systems
Pd/C-mediated reactions offer cost advantages over Pd(PPh3)4, though at the expense of reduced turnover numbers. For instance, VulcanChem’s multikilogram-scale synthesis uses Pd/C to achieve 92% conversion in Suzuki couplings, albeit with longer reaction times.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The pyrrolo[3,2-B]pyridine core can undergo oxidation or reduction under appropriate conditions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of oxidized products such as N-oxides.
Reduction: Formation of reduced derivatives.
Hydrolysis: Formation of 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of pyrrolo[3,2-b]pyridine exhibit potential anticancer properties. Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures showed significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead structure for developing new anticancer agents .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that pyrrolopyridines possess inhibitory effects against a range of bacterial strains. For instance, this compound demonstrated effectiveness against Gram-positive bacteria, making it a candidate for further exploration in antibiotic development .
Agrochemical Applications
1. Herbicidal Activity
In agrochemistry, compounds related to this compound have been studied for their herbicidal properties. Research indicates that pyrrolopyridine derivatives can selectively inhibit weed growth without harming crops. This selective herbicidal action is crucial for sustainable agriculture practices .
Material Science Applications
1. Organic Electronics
this compound is being explored in the field of organic electronics. Its unique electronic properties make it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The compound's ability to form stable films and its favorable energy levels are advantageous for these applications .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Anticancer Activity Study | Cancer Cell Lines | Showed significant cytotoxicity against multiple cancer types. |
| Antimicrobial Evaluation | Bacterial Strains | Effective against Gram-positive bacteria; potential for antibiotic development. |
| Herbicidal Testing | Crop Protection | Selectively inhibited weed growth; promising for sustainable agriculture. |
| Organic Electronics Research | OLEDs and OPVs | Demonstrated favorable electronic properties and stability in film formation. |
Mechanism of Action
The mechanism of action of Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function. Additionally, it may interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
The structural and functional attributes of methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate are best understood through comparison with related heterocyclic compounds. Below is a detailed analysis:
Table 1: Key Structural and Physicochemical Comparisons
Structural and Functional Differences
(i) Ring Junction Variations
- The pyrrolo[3,2-b]pyridine core in the main compound differs from its [2,3-b] positional isomer (CAS: 2092825-14-2) in the connectivity of the fused rings.
- Pyrrolo[2,3-c]pyridine derivatives (e.g., Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate) feature a distinct nitrogen arrangement, which may influence electronic properties and synthetic accessibility .
(ii) Substituent Effects
- Chlorine vs. Bromine : The bromine atom in methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate increases molecular weight by ~45.44 g/mol compared to the chloro analog. Bromine’s larger atomic radius and lower electronegativity could enhance reactivity in cross-coupling reactions .
(iii) Heterocycle Modifications
- The dihydro-oxo variant (Methyl 2-oxo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate) introduces saturation and a ketone group, diminishing aromaticity and increasing polarity. This could improve aqueous solubility but reduce membrane permeability .
- Pyrazolo[3,4-c]pyridine derivatives replace one nitrogen in the pyrrole ring with a pyrazole moiety, creating a more electron-deficient system suitable for kinase inhibition studies .
Biological Activity
Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a pyrrolopyridine core with a chlorine atom at the 6-position and a methyl ester group at the 5-position. Its molecular formula is , and it has a molecular weight of 196.62 g/mol. The compound's unique structure contributes to its biological activity and potential as a pharmaceutical agent .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with various molecular targets involved in disease processes. Potential mechanisms include:
- Inhibition of Enzymes : The compound may inhibit specific enzymes related to cancer cell proliferation.
- Receptor Modulation : It could modulate receptors involved in signaling pathways that regulate cell growth and apoptosis.
- Disruption of Microtubule Dynamics : Similar compounds have shown the ability to interfere with microtubule dynamics, affecting cell division .
Anticancer Properties
Research indicates that this compound possesses significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.12 |
| SGC-7901 | 0.15 |
| MCF-7 | 0.21 |
These findings suggest that the compound can inhibit cancer cell proliferation effectively .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Preliminary studies indicate that it may exhibit moderate antimicrobial effects against various bacterial strains, although further research is required to establish its efficacy and mechanism of action .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:
- Colchicine-Binding Site Inhibitors : A series of pyrrolo[3,2-c]pyridine derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. Some derivatives exhibited strong antiproliferative activities comparable to known anticancer agents .
- Structure-Activity Relationship (SAR) Studies : Research highlighted the importance of halogen substituents on the pyrrolopyridine scaffold for enhancing biological activity. Compounds with chlorine or bromine substitutions showed improved potency against cancer cell lines compared to their non-halogenated counterparts .
Q & A
Q. What synthetic methodologies are commonly employed to prepare Methyl 6-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylate?
The synthesis typically involves multi-step heterocyclic coupling reactions. A key step is the regioselective introduction of the chlorine substituent at the 6-position, often achieved via chlorination of a pyrrolopyridine precursor using POCl₃ or SOCl₂. Subsequent esterification with methanol under acidic or basic conditions yields the methyl ester. For example, highlights analogous pyrrolopyridine carboxylates synthesized via Buchwald–Hartwig amination or Suzuki–Miyaura coupling to install substituents . Purification is critical; column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol/water mixtures is recommended for isolating high-purity products.
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- 1H/13C NMR : The pyrrolo[3,2-b]pyridine core produces distinct aromatic proton signals between δ 7.5–8.5 ppm (pyridine ring) and δ 6.5–7.0 ppm (pyrrole ring). The methyl ester group appears as a singlet near δ 3.8–4.0 ppm .
- IR Spectroscopy : Confirm ester C=O stretching at ~1700–1750 cm⁻¹ and N–H (pyrrole) absorption at ~3200 cm⁻¹ .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula C₉H₇ClN₂O₂ (exact mass: 210.0197).
Advanced Research Questions
Q. What strategies address low regioselectivity during functionalization of the pyrrolo[3,2-b]pyridine scaffold?
Regioselectivity challenges arise due to the electron-rich pyrrole and electron-deficient pyridine rings. demonstrates that halogenation at specific positions (e.g., 6-chloro) can be controlled using directing groups or transition-metal catalysts. For example:
Q. How do researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from impurities, solvent effects, or assay variability. To mitigate:
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution reactions?
- ACD/Labs Software : Predicts pKa, logP, and reaction pathways. For example, the chlorine at position 6 is highly susceptible to SNAr displacement due to electron withdrawal from the pyridine ring .
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases), guiding derivatization strategies .
Methodological Considerations
Q. How to optimize reaction yields in cross-coupling reactions involving this compound?
Q. What analytical challenges arise in characterizing decomposition products of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
